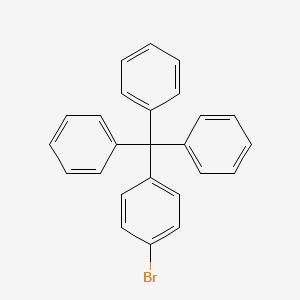

1-Bromo-4-trityl-benzene

描述

Significance of Aryl Bromides as Synthons in Complex Organic Synthesis

Aryl bromides are indispensable building blocks, or synthons, in the field of organic synthesis. rsc.org Their utility stems from the carbon-bromine bond, which can be readily transformed into a variety of other functional groups through reactions like cross-coupling, lithiation, and amination. acs.orgacs.org This versatility allows chemists to construct complex molecular frameworks with high precision. The bromine atom on the benzene (B151609) ring of 1-Bromo-4-trityl-benzene makes it an active participant in these transformative reactions, enabling its incorporation into larger, more intricate structures.

The Trityl Group: A Multifaceted Moiety in Modern Organic Chemistry and Materials Science

The triphenylmethyl (trityl) group is a sterically demanding and electronically significant moiety with a broad range of applications. ontosight.airsc.org It is widely recognized as a protective group for alcohols, amines, and thiols in multi-step organic synthesis due to its stability under many reaction conditions and its straightforward removal. researchgate.netthieme.de Beyond its protective role, the bulky nature of the trityl group can influence the stereochemical outcome of reactions and control the three-dimensional arrangement of molecules in the solid state. acs.org In materials science, the trityl group's ability to form stable carbocations and its influence on molecular packing are exploited in the development of novel dyes, sensors, and polymers. ontosight.airsc.org

Rationale for Focused Academic Investigation of this compound

The combination of an aryl bromide and a trityl group within a single molecule warrants a dedicated academic focus on this compound.

The structure of this compound is characterized by a para-substituted benzene ring, where the bromine atom and the trityl group are positioned opposite to each other. This arrangement minimizes steric hindrance between the two substituents, allowing each to exert its characteristic electronic influence on the aromatic ring. The electron-withdrawing nature of the bromine atom can affect the reactivity of the benzene ring in electrophilic aromatic substitution reactions, while the bulky trityl group can direct incoming reagents to specific positions.

The presence of two distinct reactive sites—the aryl bromide and the trityl group—endows this compound with significant potential as a versatile building block. The aryl bromide functionality can be leveraged for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the trityl group can be modified or cleaved to introduce other functionalities or to link the molecule to other substrates. This dual reactivity opens up avenues for the synthesis of complex, multifunctional molecules.

A thorough understanding of the fundamental reactivity of this compound is crucial for its application in materials science. For instance, by controlling the reactions at the aryl bromide position, it is possible to synthesize polymers incorporating the bulky trityl group. These polymers may exhibit unique thermal, mechanical, or optical properties due to the influence of the trityl moiety on their macromolecular structure. Therefore, the study of this compound serves as a bridge between understanding basic chemical principles and designing innovative materials.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 68494-29-1 |

| Molecular Formula | C25H19Br |

| Molecular Weight | 399.32 g/mol chemsrc.com |

| Melting Point | 245 °C chemicalbook.com |

| Synonyms | (p-bromophenyl)triphenylmethane, 1-bromo-4-tritylbenzene, 4-tritylbromobenzene, (4-bromophenyl)triphenylmethane chemsrc.com |

Synthesis of this compound

A common synthetic route to this compound involves the Sandmeyer reaction of 4-tritylaniline (B1293856). chemicalbook.com In this process, 4-tritylaniline is treated with hydrobromic acid and sodium nitrite (B80452) in an ice bath to form a diazonium salt. chemicalbook.com This intermediate is then reacted with copper(I) bromide to yield this compound. chemicalbook.com

Structure

3D Structure

属性

IUPAC Name |

1-bromo-4-tritylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19Br/c26-24-18-16-23(17-19-24)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIJIRZKOKTVVOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for 1 Bromo 4 Trityl Benzene

Established Synthetic Routes to 1-Bromo-4-trityl-benzene

The principal methods for synthesizing this compound involve the transformation of functional groups on a pre-formed trityl-substituted benzene (B151609) or the direct bromination of the aromatic core.

Diazotization and Sandmeyer Reaction of Substituted Anilines

A highly effective and regioselective method for the synthesis of this compound involves the diazotization of 4-tritylaniline (B1293856) followed by a Sandmeyer reaction. This classical transformation provides a reliable route from an amino group to a bromo substituent at a specific position.

The process begins with the treatment of 4-tritylaniline with a diazotizing agent, typically sodium nitrite (B80452) in the presence of a strong acid like hydrobromic acid, at low temperatures to form the corresponding diazonium salt. This intermediate is generally unstable and is used immediately in the subsequent step. The diazonium salt is then subjected to a Sandmeyer reaction, where it is treated with a copper(I) bromide solution. This facilitates the replacement of the diazonium group with a bromine atom, yielding the target compound with high purity and good yield. organicchemistrytutor.comwikipedia.org

One documented synthesis provides specific conditions for this transformation, achieving a high yield. organicchemistrytutor.com

Table 1: Synthesis of this compound via Sandmeyer Reaction organicchemistrytutor.com

| Starting Material | Reagents | Solvent | Yield |

|---|

Electrophilic Aromatic Substitution for Bromine Introduction

The direct bromination of tritylbenzene via electrophilic aromatic substitution (EAS) is another key synthetic approach. fiveable.melibretexts.org In this reaction, the aromatic ring acts as a nucleophile and attacks an electrophilic bromine species. For the bromination of benzene and its derivatives, molecular bromine (Br₂) itself is not sufficiently electrophilic to overcome the aromatic stability of the ring. Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is required. fiveable.mechemistrystudent.com The catalyst polarizes the Br-Br bond, generating a potent electrophile that can be attacked by the aromatic π-system. libretexts.org

The reaction proceeds through a two-step mechanism:

Attack by the aromatic ring: The nucleophilic benzene ring attacks the polarized bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Re-aromatization: A base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product. libretexts.org

In the case of tritylbenzene, the trityl group acts as a substituent on the ring. The trityl group is a type of alkyl group, which is known to be an activating group and an ortho, para-director in electrophilic aromatic substitution. organicchemistrytutor.comaakash.ac.in This directing effect arises from the electron-donating nature of alkyl groups, which enriches the electron density at the ortho and para positions. However, due to the significant steric hindrance imposed by the bulky trityl group, the electrophilic attack is overwhelmingly favored at the sterically accessible para position. This high regioselectivity makes direct bromination a viable method for the synthesis of this compound.

Approaches via Bromination of Triphenylmethane (B1682552) Derivatives

While direct bromination of the trityl-substituted benzene ring is effective, the bromination of the parent triphenylmethane molecule presents challenges in achieving the specific this compound isomer. Electrophilic bromination of unsubstituted triphenylmethane would likely result in a statistical mixture of products, including mono-, di-, and poly-brominated species across the three phenyl rings, as well as different positional isomers (ortho, meta, para). Separating the desired mono-para-substituted product from this complex mixture would be synthetically inefficient.

Furthermore, bromination of triphenylmethane under different conditions, such as using bromine in the presence of ultraviolet light, would favor a free-radical substitution mechanism. This would lead to the formation of bromotriphenylmethane (trityl bromide), where the bromine atom is attached to the central methine carbon, not the aromatic ring. youtube.com Therefore, this route is not suitable for the preparation of this compound.

Precursor Synthesis and Trityl Moiety Introduction Strategies

The synthesis of this compound is critically dependent on the efficient construction of its key precursors, which involves forming the triphenylmethane core and ensuring the correct placement of the bromo substituent.

Construction of the Triphenylmethane Core Structure

The introduction of the trityl group onto an aromatic ring is most commonly accomplished through the Friedel-Crafts reaction, a cornerstone of C-C bond formation in aromatic chemistry. wikipedia.orgnih.gov This reaction typically involves the alkylation of an aromatic compound.

There are several variations of the Friedel-Crafts reaction applicable to the synthesis of trityl-substituted benzenes:

Reaction with Chloroform: Benzene can be reacted with chloroform (CHCl₃) in the presence of a Lewis acid catalyst like aluminum chloride. The reaction proceeds in a stepwise manner, with one molecule of chloroform alkylating three molecules of benzene to form the triphenylmethane core. youtube.com

Reaction with Carbon Tetrachloride: A related method involves the reaction of benzene with carbon tetrachloride (CCl₄) and a Lewis acid catalyst. This initially forms triphenylchloromethane, which can then be hydrolyzed to triphenylmethanol or reduced to triphenylmethane. orgsyn.org

Reaction with Trityl Halides: Pre-existing functionalized benzenes can be alkylated with a trityl halide (e.g., trityl chloride or trityl bromide) in a Friedel-Crafts alkylation reaction. For instance, reacting bromobenzene with trityl chloride could potentially form the target molecule, although catalyst choice and reaction conditions are crucial to control product distribution.

These methods allow for the construction of the bulky triphenylmethane core, which is a key structural feature of the target compound.

Bromination Methodologies for Specific Regioselectivity

Achieving the desired 4-bromo substitution pattern requires careful control of regioselectivity. Two primary strategies are employed:

Directed Bromination: As discussed in section 2.1.2, using tritylbenzene as the substrate for electrophilic bromination provides excellent regioselectivity. The steric bulk of the ortho, para-directing trityl group effectively blocks the ortho positions, guiding the incoming electrophile almost exclusively to the para position. This makes direct bromination of a pre-formed tritylbenzene a highly regioselective strategy. nih.gov

Synthesis from Pre-functionalized Precursors: An alternative and often more controlled approach is to begin with a benzene ring that already contains a functional group at the para position, which is then converted to the bromo substituent. The Sandmeyer reaction (section 2.1.1) is a prime example of this strategy. In this pathway, the regiochemistry is secured by starting with 4-aminobenzophenone, which is then tritylated, and finally, the amino group is converted to the bromo group via diazotization. The synthesis of the required precursor, 4-tritylaniline, is a key step in this sequence. This multi-step process ensures that the bromine atom is placed precisely at the desired fourth position on the phenyl ring.

Advanced Synthetic Methodologies for Analogues and Related Derivatives

Recent advancements in synthetic organic chemistry have led to the development of sophisticated methodologies for the preparation of analogues and derivatives of this compound. These methods facilitate the introduction of diverse functionalities and structural motifs, enabling the synthesis of complex molecules with tailored properties.

Synthesis of Polybrominated Triphenylmethane Frameworks

The synthesis of polybrominated triphenylmethane frameworks is a significant area of research, driven by the unique electronic and steric properties of these compounds. One notable strategy involves the synthesis of mixed perhalogenated triphenylmethyl radicals, which may include bromine, chlorine, and fluorine substituents to break molecular symmetry. For instance, molecules containing a pentachlorophenyl group and two tribromophenyl units have been synthesized. researchgate.net Another example is the creation of trityl radicals with two p-brominated positions, such as the 2,2′‐((perchlorophenyl)methylene)bis(1,3,5‐tribromobenzene) radical. researchgate.net

The synthetic approach for these compounds can be adapted from methods used for polychlorinated triphenylmethanes. This involves carefully controlling reaction conditions to achieve the desired level of halogenation while managing the substitution of different halogens. For instance, specific conditions can allow for the chlorination of ortho positions with minimal substitution of existing aryl fluorine atoms. researchgate.net

| Polybrominated Compound Example | Precursors/Reagents | Key Synthetic Feature |

| 2,2′‐((perchlorophenyl)methylene)bis(1,3,5‐tribromobenzene) radical | Perchlorinated phenyl starting material, tribromobenzene derivative | Synthesis of a trityl radical with two p-brominated positions. researchgate.net |

| Mixed Cl/F/Br substituted triarylmethanes | Polychlorinated and polyfluorinated aryl precursors | Selective substitution of fluorine-bearing positions. researchgate.net |

| 1,8,13-Tribromotriptycene derivative | 1,8-Dibromoanthracene | Diels-Alder reaction followed by bromination. mdpi.com |

Preparation of Functionalized Trityl Compounds with Diverse Peripheral Groups

The triphenylmethyl (trityl) group is not only a sterically demanding substituent but also a versatile scaffold for introducing a wide array of functional groups. The ability to form a stable carbocation makes the trityl group useful in various applications, including bioconjugation, cross-linking, and as a component in fluorescent dyes. nih.gov

The functionalization of trityl compounds can be achieved through several synthetic strategies. One common approach involves the use of organometallic reagents, such as organomagnesium (Grignard) and organozinc compounds, which are compatible with a broad range of functional groups. beilstein-journals.org These reagents can be used in cross-coupling reactions to introduce new carbon-carbon bonds. For instance, functionalized aryl and heteroaryl zinc and magnesium compounds can be prepared and subsequently used in palladium-catalyzed cross-coupling reactions. beilstein-journals.org

Another strategy for diversification involves the modification of existing functional groups on the trityl framework. For example, a primary amine can be converted into a diazonium salt and subsequently substituted to introduce a bromine atom, as seen in the synthesis of 4-tritylbromobenzene from 4-tritylaniline. chemicalbook.com Furthermore, the complexity-to-diversity (CtD) approach, although demonstrated on natural products, highlights the potential of using ring-distortion and rearrangement reactions to rapidly generate diverse molecular architectures from a common core structure. nih.gov

| Functionalized Trityl Derivative | Synthetic Approach | Peripheral Groups Introduced |

| 4-Tritylbromobenzene | Sandmeyer-type reaction | Bromine. chemicalbook.com |

| Bifunctional trityl compounds | Various, including use of protecting groups | Moieties for bioconjugation, fluorescence, etc. nih.gov |

| Trityl-terminated polyethylene glycols | Ring-opening polymerization | Polymer chains. researchgate.net |

Development of Sustainable and Atom-Economical Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules, including derivatives of this compound. A key focus is the development of sustainable and atom-economical synthetic routes that minimize waste and reduce environmental impact. ijsetpub.com Atom economy is a metric that evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comresearchgate.net

Reactions with high atom economy, such as addition reactions and certain catalytic processes, are favored in green chemistry. jocpr.com For example, catalytic hydrogenation is an atom-economical method for the reduction of unsaturated compounds. jocpr.com In the context of synthesizing functionalized aromatic compounds, the use of catalytic cross-coupling reactions can be more atom-economical than classical methods that may generate stoichiometric amounts of byproducts.

| Synthetic Protocol | Traditional Method | Sustainable/Atom-Economical Alternative | Green Chemistry Principle |

| Aromatic Bromination | Stoichiometric brominating agents | Catalytic bromination | Higher atom economy, reduced waste. |

| Functional Group Introduction | Multi-step synthesis with protecting groups | Direct functionalization using catalytic methods | Fewer steps, reduced solvent and reagent use. |

| Reductions | Use of stoichiometric metal hydrides | Catalytic hydrogenation | High atom economy, often milder conditions. jocpr.com |

Reactivity Profiles and Mechanistic Investigations of 1 Bromo 4 Trityl Benzene

Reactivity of the Aryl Bromide Functionality

The presence of a bromine atom on the phenyl ring makes 1-Bromo-4-trityl-benzene a versatile substrate for numerous synthetic transformations, particularly those catalyzed by transition metals like palladium.

Carbon-Carbon Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming C-C bonds. Aryl bromides are common and effective electrophilic partners in these transformations due to their favorable balance of reactivity and stability.

Palladium-Catalyzed Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a powerful method for constructing biaryl structures by reacting an organoboron species with an organohalide. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily accessible literature, its structure is amenable to this transformation. The reaction would involve coupling this compound with various aryl or vinyl boronic acids. The bulky trityl group may necessitate the use of specialized bulky phosphine (B1218219) ligands to facilitate the reaction and achieve high yields. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Typical Conditions | Purpose |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Source of catalytic Palladium(0) |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the Pd center and facilitates catalytic steps |

| Base | K₂CO₃, K₃PO₄, CsF | Activates the organoboron species for transmetalation |

| Solvent | Toluene, Dioxane, THF/H₂O | Solubilizes reactants and facilitates the reaction |

| Boron Source | Arylboronic acid, Arylboronic ester | Provides the nucleophilic carbon component |

Other Transition Metal-Catalyzed Cross-Coupling Methodologies

Beyond the Suzuki-Miyaura reaction, the aryl bromide moiety of this compound can participate in other significant C-C bond-forming reactions.

Heck Reaction : This reaction couples the aryl bromide with an alkene to form a substituted alkene. aliyuncs.com The process involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and β-hydride elimination. youtube.com

Stille Coupling : This methodology utilizes an organotin reagent as the nucleophilic partner. It is known for its tolerance of a wide variety of functional groups, although the toxicity of tin reagents is a drawback.

Negishi Coupling : Involving an organozinc reagent, this reaction is highly effective for constructing C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.

The choice of reaction often depends on the desired product and the functional group tolerance required for the specific synthetic route.

Alkynylation and Amination Reactions of the Aryl Bromide

The aryl bromide functionality is also a key precursor for introducing carbon-alkyne and carbon-nitrogen bonds.

Sonogashira Coupling (Alkynylation) : This reaction efficiently forms a carbon-carbon bond between an aryl halide and a terminal alkyne. nih.gov It is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. masterorganicchemistry.comyoutube.com This method would convert this compound into various 4-trityl-phenylacetylene derivatives.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is one of the most effective methods for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. proteopedia.orgnih.gov While direct studies on this compound are limited, research on the structurally analogous compound, 4-bromo-1H-1-tritylpyrazole, provides significant insight. In these studies, the Pd(dba)₂-catalyzed C-N coupling reaction proceeded smoothly with aryl or bulky amines using tBuDavePhos as a ligand. However, reactions with alkylamines possessing β-hydrogen atoms resulted in low yields, likely due to competing β-hydride elimination from the palladium complex.

Table 2: Buchwald-Hartwig Amination of 4-Bromo-1H-1-tritylpyrazole with Various Amines (Analogous System)

| Entry | Amine | Product | Yield (%) |

| 1 | Piperidine | 4-(piperidin-1-yl)-1-trityl-1H-pyrazole | 60 |

| 2 | Morpholine | 4-morpholino-1-trityl-1H-pyrazole | 67 |

| 3 | Pyrrolidine | 4-(pyrrolidin-1-yl)-1-trityl-1H-pyrazole | 7 |

| 4 | Allylamine | N-allyl-1-trityl-1H-pyrazol-4-amine | 6 |

| Data derived from studies on a pyrazole (B372694) analog, demonstrating the feasibility and potential challenges of C-N coupling on a trityl-substituted bromo-aromatic system. |

Nucleophilic Substitution Reactions

The term "nucleophilic substitution" in the context of this compound can be ambiguous. The aryl bromide itself is generally unreactive towards classical Sₙ1 or Sₙ2 pathways due to the high energy required to form a phenyl cation and the steric hindrance preventing backside attack. However, the trityl group itself is a key determinant of reactivity related to Sₙ1 mechanisms.

Exploration of Sₙ1 Pathways and Stabilization of Carbocation Intermediates

The Sₙ1 reactivity associated with this molecular framework originates not from the C-Br bond, but from the bond connecting the benzene (B151609) ring to the central methine carbon of the trityl group. More typically, Sₙ1 reactions are observed in precursors like (4-bromophenyl)diphenylmethanol or the corresponding chloride, where a leaving group is attached to the central carbon.

The first and rate-determining step of an Sₙ1 reaction is the formation of a carbocation. The triphenylmethyl (trityl) cation is a classic example of a highly stable carbocation. This stability arises from the extensive delocalization of the positive charge across the π-systems of the three phenyl rings.

In the case of a derivative of this compound, the resulting carbocation would be the (4-bromophenyl)diphenylmethyl cation. The stability of this intermediate is modulated by the electronic effects of the para-bromo substituent. Bromine exerts a dual electronic influence:

Inductive Effect (-I) : As an electronegative atom, bromine withdraws electron density through the sigma bond, which tends to destabilize the adjacent positive charge.

Resonance Effect (+M) : The lone pairs on the bromine atom can be donated into the phenyl ring's π-system, helping to delocalize and stabilize the positive charge.

Table 3: Factors Stabilizing the (4-Bromophenyl)diphenylmethyl Carbocation Intermediate

| Stabilizing Factor | Description |

| Resonance Delocalization | The positive charge is spread across the ortho and para positions of all three phenyl rings, significantly reducing charge density at any single atom. |

| Cation-π Interactions | The formally positive carbon center is stabilized by electrostatic interactions with the delocalized π-electron clouds of the aromatic rings. |

| Solvent Effects | Polar protic solvents (e.g., water, ethanol) can solvate and stabilize both the forming carbocation and the departing leaving group, facilitating the Sₙ1 pathway. aliyuncs.com |

Reactions Involving Aryne (Benzyne) Intermediates

Reactions involving this compound can proceed through the formation of a highly reactive aryne intermediate, specifically 4-tritylbenzyne. This intermediate is typically generated under strong basic conditions. For instance, treatment of an aryl halide like this compound with a strong base such as sodium amide (NaNH2) or potassium amide (KNH2) can lead to the elimination of hydrogen bromide (HBr), forming the benzyne (B1209423). semanticscholar.orglibretexts.org The presence of the bulky trityl group can influence the regioselectivity of nucleophilic attack on the aryne intermediate.

Once formed, the 4-tritylbenzyne intermediate is a powerful electrophile and can be trapped by various nucleophiles or dienes. semanticscholar.org For example, in the presence of furan, a Diels-Alder reaction can occur, yielding a bicyclic adduct. libretexts.org The general mechanism for benzyne formation from a halobenzene involves the abstraction of a proton ortho to the halogen by a strong base, followed by the elimination of the halide anion. semanticscholar.org

Table 1: Generation and Trapping of Benzyne Intermediates

| Benzyne Precursor | Base/Conditions | Trapping Agent | Product |

|---|---|---|---|

| Bromobenzene | KNH2 in liquid NH3 | Furan | 1,4-Dihydronaphthalene-1,4-endoxide libretexts.orgresearchgate.net |

| Chlorobenzene | NaNH2 | Ammonia | Aniline semanticscholar.org |

| o-Bromofluorobenzene | Mg | - | Benzyne intermediate masterorganicchemistry.com |

Lithium-Halogen Exchange and Subsequent Organometallic Reactivity

Lithium-halogen exchange is a powerful method for converting aryl bromides into highly reactive organolithium species. In the case of this compound, this transformation is typically achieved by treatment with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. harvard.eduresearchgate.net This reaction is generally very fast and efficient, proceeding via an "ate" complex intermediate. harvard.eduprinceton.edu The equilibrium of the exchange favors the formation of the more stable organolithium reagent, which in this case is the aryllithium. harvard.edu

The resulting (4-tritylphenyl)lithium is a versatile intermediate in organic synthesis. It can act as a strong nucleophile and a strong base, reacting with a wide range of electrophiles. For example, it can be used in carbon-carbon bond-forming reactions by reacting with aldehydes, ketones, esters, or alkyl halides. It can also be used to generate other organometallic reagents, such as Grignard reagents, by transmetalation with magnesium salts. nih.gov The bulky trityl group can sterically influence the subsequent reactions of the organometallic intermediate.

Table 2: Examples of Lithium-Halogen Exchange and Subsequent Reactions

| Aryl Halide | Lithium Reagent | Electrophile | Product |

|---|---|---|---|

| Aryl Bromide | n-BuLi | Aldehyde | Secondary Alcohol researchgate.net |

| Aryl Iodide | t-BuLi | Benzaldehyde | Benzylic Alcohol harvard.edu |

| Bromoheterocycle | i-PrMgCl/n-BuLi | DMF | Aldehyde nih.gov |

Reductive and Oxidative Transformations of the Aryl Bromide

The aryl bromide functionality in this compound can undergo both reductive and oxidative transformations. Reductive dehalogenation, the removal of the bromine atom and its replacement with a hydrogen atom, can be achieved through various methods, including electrochemical reduction. chinesechemsoc.orgproquest.com Electrochemical methods offer a green alternative to traditional chemical reductants, often proceeding at room temperature without the need for metal catalysts. chinesechemsoc.org These reactions typically involve the transfer of an electron to the aryl halide, forming a radical anion which then cleaves to produce an aryl radical and a bromide ion. researchgate.netnih.gov

Oxidative transformations of aryl bromides are less common but can be achieved under specific conditions, often leading to coupling reactions. While direct oxidation of the C-Br bond is challenging, the aryl radical generated during reductive processes can participate in oxidative additions to metal centers or undergo coupling reactions. Furthermore, the trityl group itself can be oxidized to the stable trityl radical. nih.govwikipedia.orgrsc.org

Table 3: Reductive Transformations of Aryl Halides

| Substrate | Method | Conditions | Product |

|---|---|---|---|

| (Hetero)Aryl Halides | Electrochemical Reduction | D2O as deuterium (B1214612) source, room temperature chinesechemsoc.org | Deuterated (Hetero)Arenes chinesechemsoc.org |

| Aryl Halides | Electroreductive Hydroarylation | 1,3-dicyanobenzene as redox mediator, visible-light irradiation researchgate.net | Hydroarylated Products researchgate.net |

| Aryl Chlorides | Reductive Electrophotocatalysis | DCA catalyst, cathodic reduction, photoexcitation nih.govnih.gov | Functionalized Arenes nih.govnih.gov |

Influence of the Trityl Group on Molecular Reactivity

Steric Effects on Regioselectivity and Reaction Rates

The triphenylmethyl (trityl) group is exceptionally bulky, and its presence on an aromatic ring exerts significant steric hindrance. nih.govtcichemicals.com This steric bulk can play a crucial role in directing the outcome of chemical reactions by influencing both regioselectivity and reaction rates. nih.gov For instance, in reactions involving electrophilic aromatic substitution on the trityl-substituted benzene ring, the large size of the trityl group can hinder attack at the ortho positions, favoring substitution at the meta and para positions. rsc.org

The steric congestion created by the trityl group can also slow down reaction rates by impeding the approach of reagents to the reactive center. total-synthesis.com This effect is particularly pronounced in reactions that require the formation of a sterically demanding transition state. The trityl group has been utilized as a "steric buttress" to control the stereochemical outcome of cycloaddition reactions. rsc.org The steric influence of the trityl group can be modulated by introducing substituents on its phenyl rings, further tuning the reactivity of the molecule. acs.orgnih.govcam.ac.uk

Electronic Effects on Aromatic Ring Activation/Deactivation

The trityl group's influence on the reactivity of the aromatic ring is not solely due to steric effects; it also exerts electronic effects that can activate or deactivate the ring towards electrophilic or nucleophilic attack. acs.org The triphenylmethyl group is generally considered to be electron-donating through induction (+I effect), which would be expected to activate the aromatic ring towards electrophilic substitution. youtube.comwikipedia.org Electron-donating groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.orgassets-servd.hostmasterorganicchemistry.comyoutube.com

Role as a Stabilizing Moiety for Reactive Intermediates

The trityl group is well-known for its ability to stabilize adjacent reactive intermediates, such as carbocations and radicals. total-synthesis.comnih.gov This stabilizing effect is primarily due to the extensive delocalization of the charge or unpaired electron over the three phenyl rings of the trityl group through resonance. nih.govnih.govresearchgate.net

The formation of the trityl cation is a key feature in many reactions involving trityl-containing compounds, including its use as a protecting group for alcohols, amines, and thiols. tcichemicals.comtotal-synthesis.comacs.orgucoz.comacgpubs.org The exceptional stability of the trityl cation facilitates its formation as an intermediate. total-synthesis.comnih.gov Similarly, the triphenylmethyl radical is a persistent radical, meaning it is relatively long-lived due to steric protection and resonance stabilization. nih.govwikipedia.orgresearchgate.netresearchgate.net This property allows for the generation and study of radical intermediates in reactions involving this compound.

Mechanistic Studies of Key Transformations

The reactivity of this compound is governed by the interplay of the reactive carbon-bromine bond and the bulky, electronically influential trityl group. Mechanistic studies, often drawing parallels from investigations of simpler aryl bromides, provide insight into the intricate pathways of its key transformations. These studies are crucial for optimizing reaction conditions and predicting product outcomes. The large steric footprint of the trityl group, in particular, introduces unique considerations in the transition states and intermediates of reactions involving this compound.

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways for transformations involving this compound primarily relies on the well-established mechanisms of fundamental organic reactions such as palladium-catalyzed cross-coupling, Grignard reagent formation, and electrophilic aromatic substitution. The presence of the bulky para-trityl group, however, can significantly influence the energetics and geometries of the transition states involved in these reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The catalytic cycle for the reaction of this compound with an organoboron reagent is generally understood to proceed through a sequence of oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The reaction initiates with the oxidative addition of this compound to a palladium(0) complex. This is often the rate-determining step. The bulky trityl group is not expected to significantly hinder the approach of the palladium catalyst to the bromine atom, as they are on opposite sides of the benzene ring.

Transmetalation: Following oxidative addition, the resulting arylpalladium(II) complex undergoes transmetalation with the organoboron reagent, which is activated by a base.

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex to yield the coupled product and regenerate the palladium(0) catalyst.

The transition states of these steps are influenced by the electronic nature of the substituents on the aryl halide. The trityl group is generally considered to be electron-donating through hyperconjugation and weak inductive effects, which can influence the electron density at the reaction center and thereby affect the stability of the transition states.

Grignard Reagent Formation and Subsequent Reactions:

The formation of the Grignard reagent from this compound involves the reaction with magnesium metal. The mechanism is believed to occur on the surface of the magnesium. The subsequent reaction of the Grignard reagent with an electrophile, such as a carbonyl compound, proceeds through a nucleophilic attack. The transition state of this step is influenced by the steric bulk of the Grignard reagent. In the case of the Grignard reagent derived from this compound, the immense steric hindrance of the trityl group would likely disfavor reactions at sterically congested electrophilic centers.

Electrophilic Aromatic Substitution:

Further substitution on the aromatic ring of this compound would proceed via the electrophilic aromatic substitution mechanism. This pathway involves the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. acs.orglibretexts.orglumenlearning.com The formation of this intermediate is the rate-determining step. lumenlearning.com

The trityl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. Since the para position is already occupied by the bromine atom, electrophilic attack would be directed to the ortho positions. The bulky nature of the trityl group would likely lead to significant steric hindrance at the ortho positions, potentially slowing down the rate of substitution compared to a less hindered activating group. The transition state leading to the Wheland intermediate will be of higher energy due to this steric clash.

Table 1: Postulated Influence of the Trityl Group on Transition State Energies

| Reaction Type | Step | Expected Influence of Trityl Group on Transition State Energy | Rationale |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Oxidative Addition | Minimal | The reaction site (C-Br bond) is remote from the bulky trityl group. |

| Grignard Reaction with Ketone | Nucleophilic Addition | Significant Increase | Steric hindrance from the trityl group impeding approach to the carbonyl carbon. |

| Electrophilic Bromination | Formation of Wheland Intermediate | Moderate Increase | Steric hindrance at the ortho positions, destabilizing the transition state. |

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide conclusive evidence for proposed reaction mechanisms. While specific studies on the intermediates in reactions of this compound are not extensively documented, their nature can be inferred from the well-established intermediates of related reactions.

Palladium-Catalyzed Cross-Coupling Intermediates:

In the Suzuki-Miyaura coupling, the key intermediates are organopalladium complexes. For the reaction of this compound, the following intermediates are proposed:

Arylpalladium(II) Halide Complex: Formed after the initial oxidative addition step.

Diorganopalladium(II) Complex: Formed after the transmetalation step.

The characterization of these intermediates is typically achieved through techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography in studies of analogous, more stable systems.

Grignard Reagent:

The Grignard reagent, (4-tritylphenyl)magnesium bromide, is itself a key reactive intermediate. Its structure in solution is complex and can exist as a monomer, dimer, or higher-order aggregate in equilibrium, often coordinated with solvent molecules like diethyl ether or tetrahydrofuran.

Wheland Intermediate in Electrophilic Aromatic Substitution:

The central intermediate in electrophilic aromatic substitution is the Wheland intermediate, a cyclohexadienyl cation. acs.orglibretexts.orglumenlearning.com For an electrophilic attack on this compound at the ortho position, the positive charge in the Wheland intermediate can be delocalized over three carbon atoms through resonance. The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. The electron-donating nature of the trityl group would help to stabilize this cationic intermediate. However, the steric strain introduced by the proximity of the bulky trityl group and the new substituent in the ortho-substituted Wheland intermediate could counteract this electronic stabilization.

Table 2: Key Postulated Intermediates in Transformations of this compound

| Reaction Type | Key Intermediate | Postulated Structural Features |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylpalladium(II) complex | Palladium center bonded to the 4-tritylphenyl group and a halide. |

| Grignard Reaction | (4-tritylphenyl)magnesium bromide | A complex equilibrium of monomeric and dimeric structures solvated by ether. |

| Electrophilic Aromatic Substitution | Wheland Intermediate (ortho-attack) | A resonance-stabilized cyclohexadienyl cation with the trityl group and the electrophile at adjacent sp3-hybridized carbons. |

Advanced Structural Characterization and Spectroscopic Analysis Methodologies

Solid-State Structural Elucidation Techniques

Solid-state analysis is crucial for understanding the intrinsic structural properties of a molecule in its crystalline form, free from solvent effects. X-ray diffraction techniques are the cornerstone of this analysis, providing unambiguous details about crystal packing, molecular conformation, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Conformation

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound. This technique involves directing a beam of X-rays onto a single crystal and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams allow for the computation of a detailed electron density map, from which the exact positions of each atom in the crystal lattice can be determined. This yields accurate measurements of bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's conformation and absolute configuration.

While a specific crystal structure for 1-bromo-4-trityl-benzene has not been publicly reported, the SCXRD technique would be indispensable for revealing key structural features. It would be expected to show the characteristic propeller-like conformation of the trityl (triphenylmethyl) group, with the three phenyl rings twisted out of a common plane due to steric hindrance. The analysis would also precisely define the dihedral angles between the plane of the para-brominated phenyl ring and the three rings of the trityl moiety.

To illustrate the type of data obtained from an SCXRD experiment on a related molecule, the crystallographic parameters for a similar aromatic bromide are presented below.

Table 1: Illustrative Crystallographic Data for a Brominated Aromatic Compound. (Note: This data is for an exemplary compound and not this compound.)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1171 |

| b (Å) | 7.6028 |

| c (Å) | 18.1345 |

| β (°) | 99.267 |

| Volume (ų) | 1104.5 |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to analyze polycrystalline materials. Unlike SCXRD, which requires a perfect single crystal, PXRD can be performed on a finely ground powder containing a multitude of small, randomly oriented crystallites. The resulting diffraction pattern, or diffractogram, is a plot of X-ray intensity as a function of the diffraction angle (2θ).

The primary application of PXRD is the identification of crystalline phases. Each crystalline solid possesses a unique PXRD pattern, which serves as a "fingerprint" for that specific material and polymorph. For this compound, PXRD would be used to:

Confirm the identity of a synthesized batch by comparing its diffractogram to a known standard.

Assess the bulk purity of the sample, as the presence of crystalline impurities would result in additional peaks in the pattern.

Identify different polymorphic forms, which are different crystal structures of the same compound that can exhibit distinct physical properties.

A typical PXRD pattern for a pure, crystalline sample of this compound would exhibit a series of sharp, well-defined peaks at characteristic 2θ angles, indicating a high degree of crystallinity.

Solution-State Spectroscopic Characterization Methods

Solution-state spectroscopy provides invaluable information about a molecule's structure, connectivity, and electronic environment when dissolved in a suitable solvent. These methods are essential for routine characterization and for confirming that the structure determined in the solid state is maintained in solution.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D Correlation Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides a clear signature of its proton environments. The spectrum is characterized by signals in the aromatic region (typically 7.0-7.5 ppm). The para-substituted bromophenyl ring gives rise to two distinct doublet signals, while the fifteen protons of the three equivalent phenyl rings on the trityl group produce a more complex multiplet.

Table 2: Experimental ¹H NMR Data for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.38 | Doublet | 2H | Protons ortho to the C-Br bond |

| 7.10-7.30 | Multiplet | 15H | Protons of the three trityl phenyl rings |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbons (25) are expected. The spectrum would show distinct signals for the carbons in the bromophenyl ring and the trityl group's phenyl rings, as well as the central quaternary carbon of the trityl group.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound.

| Predicted Chemical Shift (δ) ppm | Carbon Environment |

|---|---|

| ~147 | Quaternary C attached to three phenyl rings |

| ~145 | Quaternary C of the bromophenyl ring |

| ~132 | C-H ortho to the C-Br bond |

| ~131 | C-H of the trityl phenyl rings |

| ~130 | C-H ortho to the trityl group |

| ~128 | C-H of the trityl phenyl rings |

| ~126 | C-H of the trityl phenyl rings |

| ~121 | Quaternary C attached to Bromine |

2D Correlation Techniques: To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would show which protons are spin-coupled, confirming, for example, the connectivity of the protons on the para-substituted ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for identifying connectivity through quaternary carbons and piecing together the molecular framework.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are complementary and provide a characteristic fingerprint based on the functional groups present.

For this compound, FT-IR and Raman spectra would confirm the presence of its key structural components. The expected vibrational modes include C-H stretching from the aromatic rings, C=C stretching within the benzene (B151609) rings, and the characteristic C-Br stretching frequency.

Table 4: Expected Characteristic Vibrational Frequencies for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | FT-IR, Raman |

| 1600-1585 | Aromatic C=C Stretch | FT-IR, Raman |

| 1500-1400 | Aromatic C=C Stretch | FT-IR, Raman |

| ~1070 | In-plane C-H Bending (para-substitution) | FT-IR |

| ~1010 | Ring Breathing Mode (monosubstituted rings) | Raman |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Optical Properties

Electronic absorption spectroscopy, typically using Ultraviolet-Visible (UV-Vis) light, provides information about the electronic transitions within a molecule. When a molecule absorbs light of a specific energy, an electron is promoted from a lower-energy orbital to a higher-energy one. For aromatic compounds like this compound, the most common transitions are π → π* transitions within the benzene rings.

The UV-Vis absorption spectrum is expected to show characteristic absorption bands typical of substituted benzene derivatives. The presence of the extensive π-system across the four phenyl rings would likely result in strong absorptions in the UV region. The exact position of the absorption maxima (λ_max) and their intensities (molar absorptivity, ε) are sensitive to the solvent and the specific electronic structure.

Emission spectroscopy (fluorescence) measures the light emitted as an excited electron returns to its ground state. While many aromatic compounds are fluorescent, the triphenylmethane (B1682552) framework is known for complex photophysical behavior, and significant emission would depend on factors like structural rigidity and the absence of quenching pathways.

Mass Spectrometric Techniques for Molecular Characterization

Mass spectrometry is an indispensable tool for the detailed characterization of this compound, offering high sensitivity and specificity for determining its molecular identity and purity.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the unambiguous identification of this compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the determination of the compound's elemental formula, distinguishing it from other molecules with the same nominal mass.

For this compound, with the chemical formula C₂₅H₁₉Br, the theoretical exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br). HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thereby confirming the elemental composition. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, existing in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum (M and M+2) that are of almost equal intensity, providing a clear signature for a monobrominated compound.

Table 1: Theoretical HRMS Data for this compound (C₂₅H₁₉Br)

| Isotope Formula | Theoretical Monoisotopic Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₂₅H₁₉⁷⁹Br | 398.0721 | 100.0 |

This interactive table presents the calculated theoretical values for the two major isotopic peaks of the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for assessing the purity of this compound and identifying any volatile or semi-volatile impurities. This method is particularly useful for detecting residual solvents, unreacted starting materials, or by-products from the synthesis process. thermofisher.com In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the chromatographic column before being detected by the mass spectrometer.

The synthesis of this compound may involve solvents and reagents that could persist as impurities. chemicalbook.com For instance, if acetone is used as a solvent, GC-MS can easily detect its presence. chemicalbook.com The technique is capable of detecting impurities at very low levels, often in the parts-per-million range, making it essential for quality control. yzimgs.com

Table 2: Potential Volatile Impurities in this compound Analysis by GC-MS

| Potential Impurity | Common Origin | Expected Outcome |

|---|---|---|

| Acetone | Reaction solvent chemicalbook.com | Early eluting peak with characteristic m/z fragments (e.g., 43, 58) |

| Benzene | Potential starting material or by-product | Peak identified by its specific retention time and mass spectrum (m/z 78) |

This interactive table illustrates hypothetical impurities that could be identified using GC-MS during the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components and Reaction Monitoring

For non-volatile or thermally unstable compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. Given the high molecular weight and complex structure of this compound, LC-MS is well-suited for its analysis. The technique separates components in a liquid phase before they are ionized and detected by the mass spectrometer.

LC-MS is particularly valuable for real-time reaction monitoring. For example, during the synthesis of this compound from a precursor like 4-tritylaniline (B1293856), small aliquots of the reaction mixture can be analyzed over time. chemicalbook.com This allows chemists to track the consumption of the starting material and the formation of the desired product, enabling the optimization of reaction conditions such as temperature, time, and catalyst loading. technion.ac.il The high sensitivity of LC-MS also permits the detection and identification of non-volatile intermediates and by-products, providing a comprehensive understanding of the reaction pathway.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The solid-state properties of a molecular compound are governed by the way its molecules pack in the crystal lattice, which is in turn dictated by intermolecular interactions. Computational tools such as Hirshfeld surface analysis and energy framework calculations provide critical insights into these non-covalent forces.

Hirshfeld Surface Analysis and Crystal Packing Investigation

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal structure. mdpi.comnih.govmdpi.comresearchgate.net This technique maps various properties onto a unique molecular surface, defined as the region where the electron density of a molecule is greater than that of all surrounding molecules combined.

Key features of a Hirshfeld analysis include:

d_norm surface: This surface highlights intermolecular contacts by color-coding regions based on their distance relative to the van der Waals radii. Red spots on the d_norm map indicate close contacts, such as hydrogen bonds or halogen bonds, that are shorter than the sum of the van der Waals radii. nih.gov

2D Fingerprint Plots: These plots summarize all the intermolecular contacts in a crystal by plotting the distance from the surface to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside (dₑ). The resulting plot is unique for a given crystal structure and provides quantitative information about the prevalence of different types of interactions (e.g., H···H, C-H···π, Br···H). mdpi.comnih.gov

For this compound, one would expect significant contributions from C-H···π interactions involving the numerous phenyl rings, as well as potential C-H···Br contacts. The bulky trityl group would sterically influence the crystal packing, and Hirshfeld analysis would be instrumental in deconvoluting the complex network of weak interactions that stabilize the supramolecular assembly.

Energy Framework Calculations for Interaction Energy Quantification

Building upon the geometric information from a crystal structure, energy framework calculations provide a quantitative measure of the interaction energies between molecules in the crystal lattice. mdpi.comresearchgate.net This method calculates the electrostatic, polarization, dispersion, and exchange-repulsion energies between a central molecule and its neighbors.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-tritylaniline |

| Acetone |

| Benzene |

| Toluene |

| Copper (I) bromide |

| Hydrobromic acid |

Computational and Theoretical Investigations of 1 Bromo 4 Trityl Benzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. DFT calculations achieve this by finding the minimum energy structure on the potential energy surface. For 1-Bromo-4-trityl-benzene, this would involve optimizing all bond lengths, bond angles, and dihedral angles.

The electronic structure analysis would follow, providing insights into the distribution of electrons within the molecule. Key parameters derived from this analysis would include:

Molecular orbital energies: The energies of the individual orbitals that electrons occupy.

Electron density distribution: A map showing where electrons are most likely to be found.

These calculations would be expected to reveal the influence of the bulky, electron-donating trityl group and the electron-withdrawing bromine atom on the geometry and electronic landscape of the benzene (B151609) ring.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO: The outermost orbital containing electrons, which acts as an electron donor in chemical reactions.

LUMO: The innermost empty orbital, which acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. For this compound, the spatial distribution of the HOMO and LUMO would indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Properties This table illustrates the type of data that would be generated from an FMO analysis. The values are not based on actual calculations for this compound.

| Parameter | Expected Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.0 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 4.5 eV | Relates to chemical reactivity and stability |

Conceptual DFT provides a framework to quantify chemical concepts like electronegativity and hardness. Descriptors derived from this framework help in predicting the most reactive sites within a molecule.

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They are used to identify the most electrophilic and nucleophilic sites.

Parr Functions: These are related to the Fukui functions and are used to predict the most likely sites for radical attacks.

Analysis of these descriptors for this compound would pinpoint which atoms on the benzene ring and the trityl group are most susceptible to different types of chemical attack.

Aromaticity is a fundamental concept in organic chemistry, and several computational methods can be used to quantify it.

Harmonic Oscillator Model of Aromaticity (HOMA): This method assesses aromaticity based on the geometric parameter of bond length alternation. A HOMA value close to 1 indicates a high degree of aromaticity.

Nucleus-Independent Chemical Shift (NICS): This method evaluates aromaticity based on the magnetic properties of the ring. A negative NICS value in the center of a ring is a hallmark of aromaticity, indicating a diatropic ring current.

For this compound, these calculations would quantify the aromatic character of the central benzene ring and determine how it is influenced by the attached bromo and trityl substituents.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While DFT calculations are excellent for static, gas-phase models, Molecular Dynamics (MD) simulations can model the behavior of molecules over time, including their flexibility and interactions with a solvent. An MD simulation of this compound would reveal:

Conformational Flexibility: The trityl group can rotate around the carbon-carbon single bond connecting it to the benzene ring. MD simulations would explore the accessible conformations and their relative energies.

Solvation Effects: By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can study how the solvent molecules arrange themselves around the solute and how this affects its conformation and properties.

Quantum Chemical Topology and Bonding Analysis

This advanced area of computational chemistry examines the electron density to understand the nature of chemical bonds. The Quantum Theory of Atoms in Molecules (QTAIM) is a prominent method in this field. A QTAIM analysis of this compound would involve:

Identifying Bond Critical Points (BCPs): These are points of minimum electron density between two bonded atoms.

Analyzing Properties at BCPs: The electron density and its Laplacian at the BCP can be used to characterize the type of bond (e.g., covalent, ionic, van der Waals).

This analysis would provide a detailed and quantitative picture of the bonding within the molecule, including the C-Br bond, the bonds within the aromatic ring, and the C-C bond connecting the ring to the trityl group.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, providing valuable insights that complement experimental data. In the case of this compound, theoretical calculations can elucidate the expected Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. In the absence of direct computational studies on this compound, an analysis of structurally related model compounds, such as 4-bromotoluene (B49008) and triphenylmethane (B1682552), can provide a robust prediction of its spectroscopic features.

Predicted ¹H NMR Chemical Shifts

The ¹H NMR spectrum of this compound is expected to be dominated by signals arising from the protons of the trityl group and the substituted benzene ring.

The trityl group protons, comprising three phenyl rings, are anticipated to produce a complex multiplet in the aromatic region. Computational and experimental data for triphenylmethane show that these protons typically resonate in the range of δ 7.1-7.3 ppm. The protons of the three phenyl rings are chemically equivalent under fast rotation, leading to a complex but characteristic signal pattern.

The protons of the 1,4-disubstituted benzene ring are expected to appear as two distinct doublets, characteristic of an AA'BB' spin system, due to the magnetic anisotropy of the bromine and trityl substituents. Based on data for 4-bromotoluene, the protons ortho to the bromine atom (and meta to the trityl group) would likely resonate at a different chemical shift than the protons meta to the bromine atom (and ortho to the trityl group). The electron-withdrawing nature of the bromine atom would deshield the adjacent protons, shifting them downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on Model Compounds

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Trityl group (15H) | ~ 7.1 - 7.3 | Multiplet |

| Brominated benzene ring (ortho to Br) | > 7.2 | Doublet |

| Brominated benzene ring (meta to Br) | < 7.2 | Doublet |

Note: These are estimated values and the actual chemical shifts can be influenced by solvent effects and the specific computational method employed.

Predicted IR Frequencies

The infrared spectrum of this compound is predicted to exhibit characteristic vibrational modes associated with its constituent functional groups. Theoretical calculations, such as those using Density Functional Theory (DFT), can provide a detailed vibrational frequency analysis.

The trityl group is expected to show strong absorptions corresponding to the C-H stretching of the aromatic rings, typically observed in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the phenyl rings will likely produce a series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹. Out-of-plane C-H bending vibrations are also expected below 900 cm⁻¹. A theoretical study on triphenylmethane using the B3LYP/6-311G(d,p) approximation has assigned numerous bands to the vibrations of the monosubstituted benzene rings. ejournal.by

The 1-bromo-4-substituted benzene moiety will contribute its own characteristic vibrations. The C-Br stretching frequency is anticipated to appear in the far-infrared region, typically between 600 cm⁻¹ and 500 cm⁻¹. The para-disubstitution pattern on the benzene ring is expected to give rise to a characteristic out-of-plane C-H bending vibration in the 850-800 cm⁻¹ range.

Table 2: Predicted Key IR Frequencies for this compound based on Model Compounds

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch (Trityl & Benzene Ring) | 3100 - 3000 |

| Aromatic C=C Stretch (Trityl & Benzene Ring) | 1600 - 1450 |

| C-H Out-of-Plane Bending (p-disubstituted) | 850 - 800 |

| C-Br Stretch | 600 - 500 |

Note: These predicted frequencies are based on harmonic calculations and may differ from experimental values due to anharmonicity and environmental effects.

Applications of 1 Bromo 4 Trityl Benzene in Advanced Materials Science and Chemical Technologies

1-Bromo-4-trityl-benzene is a versatile organic compound characterized by a bulky triphenylmethyl (trityl) group and a reactive bromine atom on a benzene (B151609) ring. This unique structure makes it a valuable building block in the synthesis of a wide range of functional materials and complex molecules. Its applications span from the development of cutting-edge organic electronics to the precise construction of polymeric architectures and its use as a key intermediate in multi-step synthetic pathways.

Future Research Directions and Emerging Opportunities

Development of Novel and Green Synthetic Methodologies for 1-Bromo-4-trityl-benzene

Key areas of future research in the synthesis of this compound include:

Catalytic C-H Activation/Bromination: Direct, late-stage C-H functionalization of a trityl-benzene precursor would represent a significant advancement in synthetic efficiency. Research into selective catalytic C-H bromination, potentially using transition metal catalysts, could provide a more atom-economical route to the target molecule.

Flow Chemistry Synthesis: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could lead to higher yields and purity, with reduced reaction times and improved process safety.

Biocatalytic Approaches: While challenging, the use of enzymes for selective halogenation is an emerging area of green chemistry. Future research may explore the potential of engineered halogenase enzymes to catalyze the bromination of a trityl-benzene substrate, offering a highly selective and environmentally benign synthetic route.

A comparison of potential future synthetic methodologies with the current approach is outlined in the table below.

| Methodology | Potential Advantages | Research Challenges |

| Catalytic C-H Activation | High atom economy, reduced number of synthetic steps. | Achieving high regioselectivity, catalyst stability and cost. |

| Flow Chemistry | Improved safety and scalability, precise reaction control. | Initial setup costs, optimization of flow parameters. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability, substrate scope, and catalyst development. |

Exploration of Unprecedented Catalytic Transformations and Their Mechanisms

The bromine atom in this compound serves as a versatile handle for a variety of catalytic cross-coupling reactions, enabling the construction of more complex molecular architectures. While standard cross-coupling reactions like the Suzuki-Miyaura coupling are anticipated to be applicable, future research will likely focus on exploring unprecedented catalytic transformations and delving deeper into their mechanisms. libretexts.orgwikipedia.org

Emerging opportunities in this area include:

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. Investigating the application of photoredox catalysis to this compound could enable novel C-C and C-heteroatom bond formations under mild conditions.

Dual Catalysis: Combining two different catalytic cycles in a single pot can lead to unique and efficient transformations. The development of dual catalytic systems, for example, combining a transition metal catalyst with an organocatalyst, could unlock new reaction pathways for this compound.

Mechanistic Studies: A thorough understanding of the reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Future research will likely employ a combination of experimental techniques (e.g., kinetic studies, in-situ spectroscopy) and computational modeling to elucidate the detailed mechanisms of catalytic reactions involving this compound.

The table below summarizes potential catalytic transformations for future exploration.

| Catalytic Transformation | Potential Products | Key Research Focus |

| Photoredox-mediated C-N Coupling | Novel amine-functionalized trityl compounds | Development of suitable photocatalysts and optimization of reaction conditions. |

| Dual Catalysis for Asymmetric Synthesis | Chiral trityl-containing molecules | Design of chiral ligands and understanding stereochemical control. |

| Sonogashira Coupling | Alkyne-substituted trityl-benzenes for materials applications | Catalyst development for sterically hindered substrates. |

Design and Synthesis of Next-Generation Trityl-Based Functional Materials

The trityl group is known for its propeller-like, three-dimensional structure which can impart unique properties to materials, such as preventing aggregation-caused quenching in luminophores and creating porous structures in polymers. chemrxiv.org this compound is an ideal starting material for the design and synthesis of next-generation functional materials with tailored properties. llnl.gov

Future research in this area is expected to focus on:

Porous Organic Polymers (POPs): The polymerization of this compound, either through self-condensation or co-polymerization with other monomers, could lead to the formation of highly porous materials. These POPs could have applications in gas storage, separation, and catalysis.

Luminescent Materials: By functionalizing the bromo-position with chromophoric units, it is possible to create novel luminescent materials. The bulky trityl group can prevent intermolecular interactions that often lead to quenching of fluorescence in the solid state, resulting in materials with high quantum yields. chemrxiv.org

Molecular Switches and Sensors: The incorporation of stimuli-responsive moieties onto the this compound scaffold could lead to the development of molecular switches and sensors. The trityl group can act as a bulky anchor, influencing the switching behavior and sensitivity of the material.

The following table highlights potential functional materials derived from this compound.

| Material Class | Potential Application | Key Design Strategy |

| Porous Organic Polymers | Gas storage and separation | Control of pore size and surface area through monomer design. |

| Solid-State Emitters | Organic Light-Emitting Diodes (OLEDs) | Introduction of emissive groups and tuning of electronic properties. |

| Chemsensors | Detection of specific analytes | Integration of analyte-binding sites with a signaling unit. |

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational modeling is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new materials. vectorinstitute.ai Advanced computational methods will play a crucial role in accelerating the discovery and development of new applications for this compound.

Future research directions in this area include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This can aid in the design of new catalysts and functional materials with desired properties. vectorinstitute.ai

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of trityl-based materials, such as the conformational flexibility of polymers and the diffusion of guest molecules in porous materials.

Virtual Screening: Computational screening of large virtual libraries of compounds derived from this compound can help to identify promising candidates for specific applications, such as new luminophores or sensor materials, thereby guiding synthetic efforts.

Integration with Machine Learning and Artificial Intelligence for Chemical Discovery and Optimization

Emerging opportunities for the application of ML and AI in the context of this compound include:

Predictive Models for Reaction Outcomes: ML models can be trained on experimental data to predict the outcome of chemical reactions, such as the yield of a particular catalytic transformation or the properties of a resulting polymer. researchgate.netnih.gov This can significantly reduce the number of experiments required for process optimization.

De Novo Design of Functional Materials: Generative AI models can be used to design new molecules with desired properties from scratch. cornell.edu By providing the model with a set of target properties, it can generate novel trityl-based structures that are likely to exhibit those properties, opening up new avenues for materials discovery.

Autonomous Experimentation: The combination of AI with robotic systems can enable autonomous experimentation, where the AI designs and executes experiments, analyzes the results, and uses the new data to inform the next round of experiments. This approach can dramatically accelerate the pace of research and discovery. nih.gov

The table below outlines the potential impact of AI and ML in the study of this compound.

| AI/ML Application | Potential Impact | Data Requirements |

| Reaction Yield Prediction | Faster optimization of synthetic routes. | Large datasets of reaction conditions and corresponding yields. |

| Material Property Prediction | Accelerated discovery of new functional materials. | Datasets of molecular structures and their measured properties. |

| Autonomous Synthesis | High-throughput screening and optimization of reaction conditions. | Real-time data from automated synthesis platforms. |

常见问题